molecular formula C24H27N5O2 B12168427 N-benzyl-N-methyl-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide

N-benzyl-N-methyl-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B12168427
M. Wt: 417.5 g/mol
InChI Key: BBJXNUYUIWKZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a 4-phenylpiperazinyl group at position 3 of the pyridazinone core and an N-benzyl-N-methyl acetamide substituent at position 1. This structure is associated with diverse pharmacological activities, including anti-inflammatory, anticancer, and receptor modulation properties, as inferred from structurally related compounds .

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

N-benzyl-N-methyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide

InChI

InChI=1S/C24H27N5O2/c1-26(18-20-8-4-2-5-9-20)24(31)19-29-23(30)13-12-22(25-29)28-16-14-27(15-17-28)21-10-6-3-7-11-21/h2-13H,14-19H2,1H3

InChI Key

BBJXNUYUIWKZJG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-benzyl-N-methyl-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula for this compound is C24_{24}H27_{27}N5_5O2_2, with a molecular weight of 417.5 g/mol. The compound features a pyridazine core substituted with a phenylpiperazine moiety, which is known to influence its biological activity significantly.

PropertyValue
Molecular FormulaC24_{24}H27_{27}N5_5O2_2
Molecular Weight417.5 g/mol
CAS Number1232782-25-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the compound's cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), SF268 (glioma), and NCI-H460 (lung cancer). The results indicated that the compound exhibited an IC50_{50} value of approximately 12.50 µM against MCF7 cells, suggesting moderate potency in inhibiting cell growth.

Cell LineIC50_{50} (µM)
MCF712.50
SF26842.30
NCI-H4603.79

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. Research indicates that it may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Apoptosis Induction
In vitro studies have shown that treatment with this compound leads to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors, indicating a shift towards apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in the piperazine moiety and substitutions on the pyridazine ring have been shown to significantly affect biological activity.

Key Findings from SAR Studies

  • Piperazine Modifications : Alterations in the phenyl group attached to the piperazine can enhance or diminish cytotoxicity.
  • Pyridazine Substituents : The presence of electron-withdrawing groups on the pyridazine ring has been correlated with increased potency against certain cancer cell lines.
  • Hydrophobic Interactions : The hydrophobic nature of the benzyl group contributes to improved membrane permeability, facilitating better cellular uptake.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a common pyridazinone core and 4-phenylpiperazinyl group with several analogs, but differences in substituents critically influence its properties:

Compound Name (Source) Key Substituents Functional Impact
Target Compound N-benzyl-N-methyl acetamide Enhanced metabolic stability and lipophilicity compared to hydrazides .
Compound 1 () Benzylidene acetohydrazide Hydrazide group may reduce stability but improve hydrogen-bonding capacity .
Compound 8 () 3,4,5-Trimethoxybenzylidene Electron-rich trimethoxy group increases polarity and anti-proliferative activity .
Compound 4 () Dichloro-pyridazinone, sulfonamide Chlorine atoms enhance electrophilicity; sulfonamide improves target specificity .
Compound 6a () Antipyrine-linked acetamide Dual pharmacophores (antipyrine + pyridazinone) may confer anti-inflammatory effects .

Physicochemical Properties

Melting points and molecular weights vary significantly with substituents:

Compound Name (Source) Molecular Weight Melting Point (°C) Notes
Target Compound Not reported Not reported Likely higher than hydrazides due to bulkier acetamide group.
Compound 1 () ~413 (calc.) 236–237 Lower MW correlates with hydrazide simplicity .
Compound 8 () 529.2 238–239 High MW due to trimethoxybenzylidene; similar MP to hydrazides .
Compound 9 () 413 239–240 Nitro group increases polarity without drastically altering MP .
Compound 6a () Not reported 198–200 Antipyrine moiety may reduce crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.